molecular formula C20H12Cl3N3OS2 B12140742 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B12140742
M. Wt: 480.8 g/mol
InChI Key: PJHVZGLHRNBJDQ-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound has shown potential as an antimicrobial agent, with moderate activity against gram-positive and gram-negative bacteria as well as fungi . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various biochemical pathways.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to bind to tripartite motif-containing 25 (TRIM25), a ubiquitinated E3 ligase, leading to the degradation of glutathione peroxidase 4 (GPX4) and inducing ferroptosis in cancer cells. This selective induction of ferroptosis makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide stands out due to its unique combination of structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C20H12Cl3N3OS2

Molecular Weight

480.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C20H12Cl3N3OS2/c21-12-3-1-11(2-4-12)14-8-28-19-18(14)20(25-10-24-19)29-9-17(27)26-16-7-13(22)5-6-15(16)23/h1-8,10H,9H2,(H,26,27)

InChI Key

PJHVZGLHRNBJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl)Cl

Origin of Product

United States

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